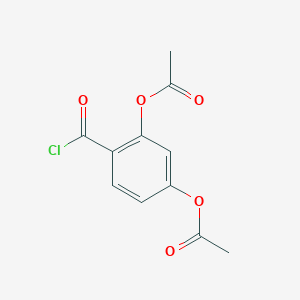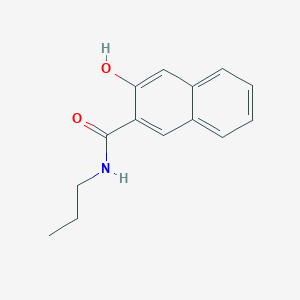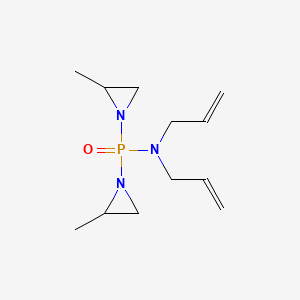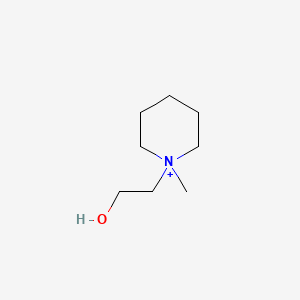
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 1-(2-hydroxyethyl)-1-methyl- is an organic compound belonging to the piperidine family. It is characterized by a piperidine ring substituted with a hydroxyethyl group and a methyl group. This compound is of interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-hydroxyethyl)-1-methyl- typically involves the reaction of 1-(2-hydroxyethyl)piperidine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium, 1-(2-hydroxyethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, secondary amines, and oxidized derivatives such as aldehydes and carboxylic acids .
Aplicaciones Científicas De Investigación
Piperidinium, 1-(2-hydroxyethyl)-1-methyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Piperidinium, 1-(2-hydroxyethyl)-1-methyl- involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple cyclic amine with a six-membered ring containing one nitrogen atom.
Piperazine: A heterocyclic amine with a six-membered ring containing two nitrogen atoms.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness
Piperidinium, 1-(2-hydroxyethyl)-1-methyl- is unique due to the presence of both a hydroxyethyl group and a methyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
45733-02-6 |
|---|---|
Fórmula molecular |
C8H18NO+ |
Peso molecular |
144.23 g/mol |
Nombre IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)ethanol |
InChI |
InChI=1S/C8H18NO/c1-9(7-8-10)5-3-2-4-6-9/h10H,2-8H2,1H3/q+1 |
Clave InChI |
OREKCTYCBSSFON-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCCC1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


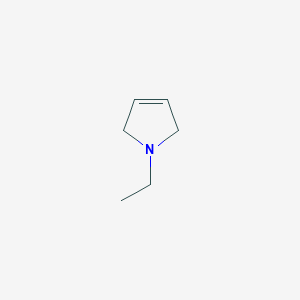
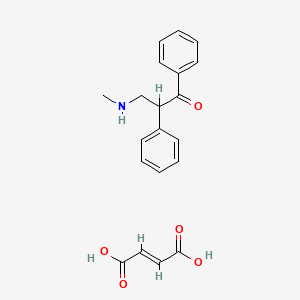

![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)


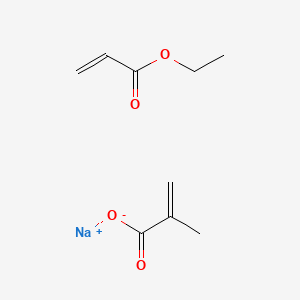
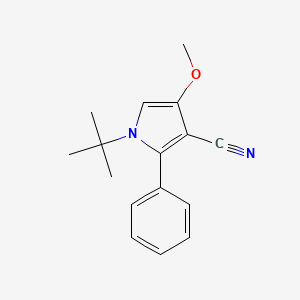
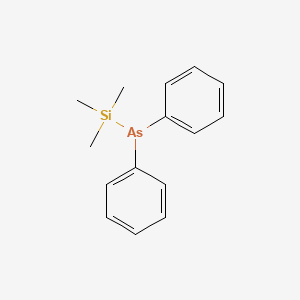

![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
